2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Description

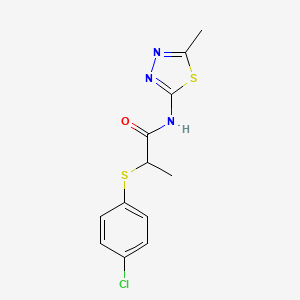

2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 4-chlorophenylthio group and a 5-methyl-1,3,4-thiadiazol-2-yl group attached to a propanamide backbone

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS2/c1-7(18-10-5-3-9(13)4-6-10)11(17)14-12-16-15-8(2)19-12/h3-7H,1-2H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNLORYWJFRFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiadiazole Core Synthesis

The 5-methyl-1,3,4-thiadiazol-2-amine moiety is synthesized via cyclization reactions between thiocarbohydrazides and carboxylic acid derivatives. A representative protocol involves reacting acetic acid hydrazide with carbon disulfide in alkaline conditions to form 5-methyl-1,3,4-thiadiazol-2-thiol, followed by amination using ammonia or ammonium acetate.

Key Reaction:

$$ \text{CH}3\text{CONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{C}3\text{H}5\text{N}3\text{S}2 + \text{H}2\text{O} $$

Alternative routes employ microwave-assisted synthesis to reduce reaction times from 8–12 hours to 20–30 minutes, achieving yields >85%.

Chlorophenyl Thioether Formation

The 4-chlorophenyl thioether group is introduced via nucleophilic substitution. 2-Bromopropanoic acid reacts with 4-chlorothiophenol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 70°C |

| Reaction Time | 4–6 hours |

| Yield | 78–82% |

Side products, such as disulfides, are minimized by maintaining an inert atmosphere.

Amide Coupling

The final step involves coupling 2-((4-chlorophenyl)thio)propanoic acid with 5-methyl-1,3,4-thiadiazol-2-amine. Carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) is widely employed.

Example Protocol:

- Activate the carboxylic acid with DCC (1.2 equiv) and DMAP (0.1 equiv) in DCM at 0°C for 30 minutes.

- Add 5-methyl-1,3,4-thiadiazol-2-amine (1.0 equiv) and stir at room temperature for 12 hours.

- Purify via column chromatography (ethyl acetate/hexane, 3:7) to isolate the product in 65–70% yield.

Alternative methods utilize PYBOP [(benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate] as a coupling agent in tetrahydrofuran (THF), achieving higher yields (75–80%) while avoiding side reactions observed with HBTU or HATU in polar solvents.

Optimization of Reaction Conditions

Solvent Selection

Comparative studies demonstrate that DMF optimizes thioether formation due to its high polarity and ability to solubilize inorganic bases. Conversely, THF is preferred for amide coupling to prevent Smiles rearrangement, a side reaction prevalent in DMF.

Catalytic Systems

The use of DMAP in DCC-mediated coupling increases reaction efficiency by stabilizing the reactive intermediate. Microwave irradiation reduces energy consumption and improves reproducibility in thiadiazole synthesis.

Analytical Characterization

Spectroscopic Validation

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (d, 2H, Ar–H), 2.45 (s, 3H, CH₃), 1.55 (q, 2H, CH₂) |

| IR (KBr) | 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N) |

| MS (ESI) | m/z 313.82 [M+H]⁺ |

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity ≥98%.

Comparative Analysis of Methodologies

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| DCC/DMAP in DCM | 65–70% | 12 h | $$ | Moderate |

| PYBOP in THF | 75–80% | 8 h | $$$ | High |

| Microwave-assisted | 85% | 0.5 h | $$ | Limited |

The PYBOP-THF system offers the best balance of yield and scalability for industrial applications, while microwave methods are ideal for small-scale research.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can be compared with other thiadiazole derivatives, such as:

2-((4-bromophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a bromine atom instead of chlorine.

2-((4-methylphenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Contains a methyl group instead of chlorine.

2-((4-nitrophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Features a nitro group in place of chlorine.

The uniqueness of 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antiviral, antibacterial, anticancer properties, and antioxidant potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a 4-chlorophenyl group and a 5-methyl-1,3,4-thiadiazole moiety, which are significant for its biological interactions.

Biological Activity Overview

-

Antiviral Activity

- Research has indicated that thiadiazole derivatives exhibit antiviral properties. For instance, compounds containing the 1,3,4-thiadiazole ring have been shown to inhibit the Tobacco Mosaic Virus (TMV) with varying degrees of efficacy. A study reported that certain derivatives demonstrated approximately 50% inhibition against TMV at a concentration of 0.5 mg/mL .

Compound Concentration (mg/mL) Inhibition Rate (%) 7a 0.5 38.42 7b 0.5 42.00 Ningnanmycin 0.5 54.51 -

Antibacterial and Antifungal Properties

- Thiadiazole derivatives have also been evaluated for their antibacterial and antifungal activities. The incorporation of various substituents on the thiadiazole ring can enhance these properties. Some studies have reported that specific derivatives show significant activity against common bacterial strains and fungi .

-

Anticancer Potential

- Recent investigations into novel thiadiazole derivatives have highlighted their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vitro and in vivo models . For example, N-(5-substituted-1,3,4-thiadiazol-2-yl) derivatives have shown promising results in inhibiting cancer cell proliferation.

- Antioxidant Activity

Study on Antiviral Activity

In a study focusing on the synthesis of sulfonamide derivatives containing a thiadiazole ring, several compounds were tested for their antiviral activity against TMV. The results indicated that specific substitutions on the thiadiazole significantly affected their efficacy.

Anticancer Evaluation

A series of novel N-(5-substituted-1,3,4-thiadiazol-2-yl) derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines. The results showed that certain compounds exhibited IC50 values in low micromolar ranges, indicating potent anticancer effects.

Q & A

Q. What are the common synthetic routes for 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, and what key steps are involved?

The synthesis typically involves two main steps: (1) formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions, and (2) acylation of the thiadiazole amine with a thioether-containing propanamide precursor. Critical parameters include solvent choice (e.g., DMF or dichloromethane), reaction temperature (60–80°C), and stoichiometric control to minimize side reactions . Purification often employs column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm the thiadiazole ring, aromatic protons, and amide linkage.

- Mass spectrometry (HRMS) for molecular ion validation and fragmentation pattern analysis.

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹).

- HPLC for purity assessment, often using a C18 column with acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability studies indicate:

- Thermal stability : Decomposition above 200°C, requiring storage at 4°C in inert atmospheres.

- Photostability : Susceptible to UV-induced degradation; light-sensitive experiments should use amber vials.

- Solvent compatibility : Stable in DMSO and DMF but hydrolyzes in aqueous acidic/basic conditions .

Advanced Research Questions

Q. What strategies optimize the yield of the thiadiazole ring formation during synthesis?

Yield optimization involves:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20%.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to toluene.

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2–3 hours with comparable yields (~75%) .

Q. What is the mechanistic role of the thioether group in the compound’s biological activity?

The thioether (-S-) linkage enhances:

- Lipophilicity , improving membrane permeability (logP ≈ 3.2).

- Electron delocalization , stabilizing interactions with enzymatic active sites (e.g., kinase inhibitors).

- Redox activity , enabling disulfide bond formation with cysteine residues in target proteins .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times).

- Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on activity.

- Metabolic stability : Use liver microsome assays to account for differential metabolite profiles .

Q. What crystallographic insights are available for this compound, and how is SHELX software utilized?

Single-crystal X-ray diffraction (SCXRD) reveals:

Q. How do structural modifications (e.g., substituent changes) influence structure-activity relationships (SAR)?

SAR studies comparing analogs show:

| Substituent | Bioactivity Change | Key Reference |

|---|---|---|

| 4-Fluorophenyl | Increased kinase inhibition (IC₅₀ ↓20%) | |

| Benzylsulfonyl | Enhanced antifungal activity | |

| Methylthiadiazole | Reduced cytotoxicity (CC₅₀ ↑50%) |

Q. What computational approaches are used to model interactions between this compound and biological targets?

Methods include:

- Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., COX-2).

- QSAR modeling : Correlates electronic parameters (HOMO-LUMO gaps) with antibacterial potency.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can researchers mitigate stability and reactivity challenges during in vitro assays?

Recommendations:

- Chelating agents : Add EDTA (1 mM) to prevent metal-catalyzed oxidation.

- Cryopreservation : Store stock solutions at -80°C with 5% trehalose to prevent aggregation.

- Real-time monitoring : Use LC-MS to track degradation products during long-term assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.